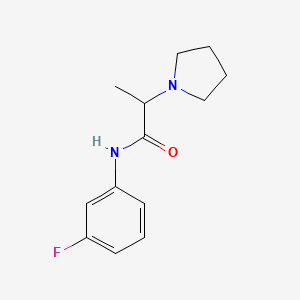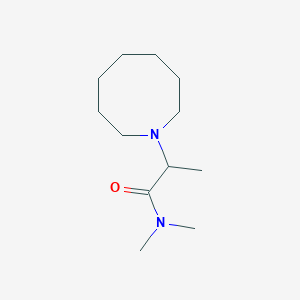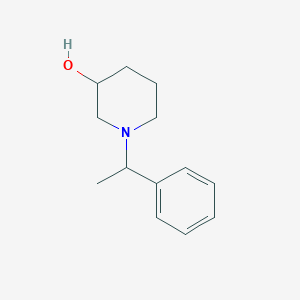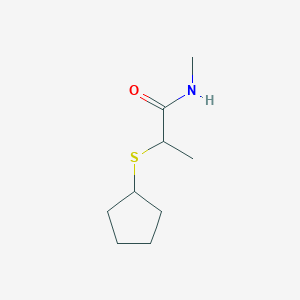![molecular formula C16H22N2OS B7516163 Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)
Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone is a novel compound that has shown promising results in scientific research. It is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to act through multiple pathways. In cancer, it induces apoptosis by activating the caspase pathway. In Alzheimer's disease, it reduces neuroinflammation by inhibiting the production of pro-inflammatory cytokines. In depression, it increases the levels of neurotransmitters by inhibiting the reuptake of serotonin and dopamine.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce neuroinflammation, improve cognitive function, and increase the levels of neurotransmitters such as serotonin and dopamine. It has also been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone in lab experiments are its synthetic nature, high purity, and potential therapeutic applications. However, some limitations of using this compound in lab experiments are its cost, limited availability, and potential toxicity.
Orientations Futures
There are several future directions for the study of Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone. One direction is to study its potential therapeutic applications in other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail to understand its full potential. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also important future directions.
Conclusion:
This compound is a novel compound that has shown promising results in scientific research. It has potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. The mechanism of action of this compound is not fully understood, but it is believed to act through multiple pathways. This compound has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of this compound, which could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone involves the reaction of cyclohex-3-en-1-ol with 4-(thiophen-3-ylmethyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the product is purified by column chromatography. The purity of the product is confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and depression. In cancer, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease, it has been shown to improve cognitive function and reduce neuroinflammation. In depression, it has been found to increase the levels of neurotransmitters such as serotonin and dopamine.
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(15-4-2-1-3-5-15)18-9-7-17(8-10-18)12-14-6-11-20-13-14/h1-2,6,11,13,15H,3-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCINLDCQXVFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)

![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)

![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)
